C.I. Direct Red 2
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
992-59-6 |
|---|---|
Molecular Formula |
C34H28N6NaO6S2 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46); |
InChI Key |
CPFOJQGJGDAWLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N.[Na] |
Color/Form |
BROWN POWDER Dark-red powde |
melting_point |
554 °F (decomposes) (NTP, 1992) |
Other CAS No. |
992-59-6 |
physical_description |
Direct red 2 is a brown to dark red powder. (NTP, 1992) |
Pictograms |
Health Hazard |
solubility |
less than 1 mg/mL at 61° F (NTP, 1992) SOL IN WATER, SODIUM HYDROXIDE, SULFURIC ACID, ETHANOL, ACETONE, CELLOSOLVE; PRACTICALLY INSOL IN OTHER ORGANIC SOLVENTS 20 mg/ml in water; 70 mg/ml in 2-methoxyethanol; 3 mg/ml in ethanol |
Synonyms |
enzopurpurine 4B C.I. direct red 2 direct red 2 |
Origin of Product |
United States |
Synthesis Pathways and Molecular Construction of C.i. Direct Red 2
Diazotization and Azo-Coupling Reaction Mechanisms
The formation of azo dyes is a well-established two-stage process involving the creation of a diazonium salt followed by a coupling reaction. chemistrystudent.comfsw.cc
Diazotization: This initial step involves the transformation of a primary aromatic amine into a diazonium salt. The reaction is typically conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state. nih.govekb.eg The process requires treating the primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). chemistrystudent.comfsw.cc The highly reactive diazonium ion (R-N₂⁺) is a potent electrophile, primed for the subsequent coupling stage.
Azo-Coupling: The second stage is an electrophilic aromatic substitution reaction. jove.com The diazonium salt, acting as the electrophile, attacks an electron-rich aromatic compound, known as the coupling component. fsw.cc Suitable coupling components are typically phenols or aromatic amines, which possess activating groups that facilitate the substitution. jove.comorganic-chemistry.org The reaction's pH is a critical parameter; coupling with phenols is most effective under slightly alkaline conditions, while coupling with amines occurs optimally in a mildly acidic to neutral range (pH 5-7). jove.comorganic-chemistry.org The substitution usually occurs at the para position of the coupling component, unless this position is already blocked, in which case the ortho position is favored. jove.com This reaction forms the stable azo linkage (-N=N-), which connects the two aromatic rings and creates an extended conjugated system responsible for the dye's color. chemistrystudent.comjove.com
Precursor Chemistry and Synthetic Route Investigations for C.I. Direct Red 2
The specific synthesis of this compound is a direct application of the principles outlined above. It is classified as a disazo dye, meaning its structure is built around two azo linkages. worlddyevariety.com The manufacturing process involves a bis-diazotization (or tetrazotization) followed by a double coupling reaction.
The primary precursor is 3,3′-Dimethylbenzidine, more commonly known as o-tolidine (B45760). worlddyevariety.comwikipedia.orgnih.gov This molecule contains two primary amine groups, allowing both to be diazotized simultaneously in a process called tetrazotization. This creates a highly reactive intermediate with diazonium groups at both ends of the biphenyl structure.
This tetrazotized o-tolidine is then reacted with two equivalents of the coupling component, which for this compound is 4-Amino-1-naphthalenesulfonic acid (also known as Naphthionic acid). worlddyevariety.comwikipedia.orgnih.gov The coupling reaction is typically maintained at a pH between 8 and 10. nih.gov Each diazonium group on the tetrazotized o-tolidine couples with one molecule of naphthionic acid to form the final symmetrical disazo dye molecule. worlddyevariety.comnih.gov
Table 1: Precursors for the Synthesis of this compound
| Role | Compound Name | Other Names | Molecular Formula |
| Diazo Component | 3,3′-Dimethylbenzidine | o-Tolidine | C₁₄H₁₆N₂ |
| Coupling Component | 4-Amino-1-naphthalenesulfonic acid | Naphthionic acid | C₁₀H₉NO₃S |
Advanced Synthetic Methodologies for Related Azo Dyes
While the conventional synthesis of azo dyes is effective, it presents several drawbacks, including the use of harsh acids, potentially toxic solvents, and the inherent instability of diazonium salt intermediates. nih.govbiointerfaceresearch.com In response, research has focused on developing more efficient and environmentally benign synthetic strategies.
Advanced methodologies often aim to reduce reaction times, improve yields, and minimize waste. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rates of chemical reactions. For azo dyes, it offers a greener route that can lead to rapid and convenient synthesis, often in a single step. researchgate.net
Solvent-Free and Catalytic Methods: To address environmental concerns, solvent-free "grinding" techniques have been developed. One such method employs a solid acid catalyst, like silica-supported boron trifluoride (BF₃·SiO₂), to facilitate both the diazotization and coupling steps in a one-pot reaction at room temperature. biointerfaceresearch.com This approach avoids hazardous liquid acids and solvents, simplifies the procedure, and can improve yields. biointerfaceresearch.com
Non-Phosgene Routes for Direct Dyes: Some direct dyes are synthesized using phosgene or its derivatives. Patents for related red direct dyes describe alternative non-phosgene methods that proceed through condensation, diazotization, and coupling steps, highlighting advantages in safety and reduced manufacturing costs. google.com
These modern approaches represent a shift towards sustainable chemistry in dye manufacturing, aiming to retain the efficacy of traditional methods while improving their safety and environmental profile.
Table 2: Comparison of Synthetic Methodologies for Azo Dyes
| Methodology | Key Features | Advantages | Disadvantages |
| Conventional Diazotization/Coupling | In situ generation of nitrous acid; low-temperature reaction (0-5°C); pH control is critical. | Well-established, versatile, and widely used in industry. | Involves strong acids, unstable intermediates, and can generate significant chemical waste. biointerfaceresearch.com |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction mixture. | Rapid reaction times, potential for higher yields, and considered a "greener" alternative. researchgate.net | Requires specialized equipment; scalability can be a challenge for industrial production. |
| Solvent-Free Grinding | Mechanical grinding of reactants, often with a solid catalyst (e.g., BF₃·SiO₂). | Eco-friendly, avoids toxic solvents, faster reaction times, simple procedure. biointerfaceresearch.com | May not be suitable for all dye structures; catalyst cost can be a factor. |
Advanced Analytical Characterization of C.i. Direct Red 2 in Research Contexts
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are fundamental for both identifying functional groups within the C.I. Direct Red 2 molecule and quantifying its concentration in solution.
Ultraviolet-Visible Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy is widely used for the analysis of azo dyes like this compound due to the presence of chromophores (such as azo bonds and aromatic rings) that absorb light in the UV-Vis region benchchem.com. This technique is essential for monitoring the concentration of the dye in aqueous solutions, particularly in studies investigating decolorization or degradation processes tandfonline.comresearchgate.net. The absorption spectrum of this compound in water shows a peak around 500 nm nih.gov. Changes in the intensity of this peak are used to quantify the dye removal efficiency in degradation studies tandfonline.com. UV-Vis spectroscopy can also provide initial qualitative information about the presence of the dye and changes in its electronic structure upon degradation researchgate.net.
Fourier Transform Infrared Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its degradation products. FTIR provides information about the vibrational modes of the molecules, allowing for the identification of characteristic bonds such as N=N (azo group), C-N, S=O (sulfonate group), and O-H or N-H stretching vibrations scienceworldjournal.orgmdpi.com. In degradation studies of azo dyes, changes or disappearance of specific peaks in the FTIR spectrum, particularly those corresponding to the azo bond, can indicate the breakdown of the dye molecule jabsonline.orgicm.edu.pl. FTIR analysis can supplement other techniques by providing insights into the structural changes occurring during chemical or biological treatment processes ojp.gov.
Chromatographic Methods for Separation and Identification
Chromatographic techniques are indispensable for separating this compound from complex matrices and identifying the parent compound as well as any intermediate or final degradation products.
High-Performance Liquid Chromatography (HPLC) in Research
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantitative determination of this compound in research samples benchchem.comnajah.edu. HPLC, often coupled with a diode array detector (DAD), allows for the separation of the dye from other components in a mixture and the simultaneous measurement of its absorbance at specific wavelengths researchgate.netp2infohouse.orgacs.org. This enables the accurate quantification of the dye concentration during experiments such as adsorption or degradation studies benchchem.comp2infohouse.org. HPLC can also be used to monitor the appearance and disappearance of peaks corresponding to degradation products, providing insights into the degradation pathway p2infohouse.org.
NIOSH Method 5013, for instance, describes the determination of benzidine-based dyes, including C.I. Direct Red 28 (a related benzidine-based dye), in air samples using HPLC with UV detection cdc.gov. While this method focuses on the reduced free amine, it highlights the applicability of HPLC for analyzing these types of compounds. Studies on the degradation of similar azo dyes also utilize HPLC to track the parent dye and potential intermediates najah.eduresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds jabsonline.org. While this compound itself is not typically analyzed directly by GC-MS due to its low volatility, this technique is crucial for identifying the smaller, more volatile intermediate products formed during its degradation benchchem.comresearchgate.netresearchgate.net. Samples from degradation experiments, such as those involving anaerobic or aerobic treatment, are often extracted using organic solvents and then analyzed by GC-MS to characterize the breakdown products researchgate.netresearchgate.net. The mass spectra obtained provide fragmentation patterns that help in the structural elucidation of these intermediates researchgate.netdoi.org. Studies on the degradation of related azo dyes like Congo Red and Direct Red 31 have successfully employed GC-MS to identify metabolites such as aromatic amines and other smaller organic molecules doi.orgbiorxiv.org.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Intermediates
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and non-volatile compounds, including dyes and their degradation products that may not be amenable to GC-MS tandfonline.comepa.gov. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry epa.gov. This technique allows for the identification and structural characterization of intermediate and final degradation products of this compound, even at low concentrations tandfonline.comnih.gov. By analyzing the mass-to-charge ratio of parent ions and their fragments, researchers can propose degradation pathways tandfonline.comnih.gov. Studies investigating the degradation of similar azo dyes like Direct Red 23 and Congo Red have utilized LC-MS/MS to identify various metabolites, including smaller organic acids and aromatic compounds tandfonline.comnih.gov. The ability of LC-MS/MS to provide structural information through fragmentation makes it invaluable for understanding the complex chemical transformations that this compound undergoes during degradation processes.
Ion Chromatography for Inorganic Byproducts
Ion chromatography (IC) is a valuable technique for the identification and quantification of inorganic byproducts that may be present in or generated from this compound. While direct studies on this compound using IC for inorganic byproducts were not extensively found, related research on the degradation of other azo dyes, such as C.I. Direct Red 28 and Reactive Black 5, demonstrates the utility of IC in identifying inorganic ions. Studies investigating the ozonation of azo dyes have successfully used ion chromatography to analyze the final degradation products, identifying ions such as chloride, fluoride, sulfate (B86663), nitrate (B79036), and oxalate (B1200264) researchgate.netredalyc.org. Similarly, the electro-Fenton process applied to carmoisine (B33404) red azo dye utilized IC to monitor the evolution of nitrate and sulfate ion concentrations during treatment, indicating the mineralization of organic compounds containing nitrogen and sulfur physchemres.org. These examples highlight the capability of IC to detect and quantify inorganic species resulting from the breakdown or synthesis of azo dyes, a principle applicable to the analysis of this compound.
Table 1: Examples of Inorganic Ions Identified by Ion Chromatography in Azo Dye Degradation Studies
| Azo Dye (Example) | Degradation Process | Inorganic Ions Detected | Source |
| C.I. Direct Red 28 | Ozonation | Chloride, Fluoride, Sulfate, Nitrate, Oxalate | researchgate.net |
| Reactive Black 5 | Ozonation | Chloride, Fluoride, Sulfate, Nitrate, Oxalate | redalyc.org |
| Carmoisine Red | Electro-Fenton | Nitrate, Sulfate | physchemres.org |
X-ray Diffraction and Morphological Analysis of Associated Materials
Characterizing the solid-state properties and morphology of this compound, or materials interacting with it, is crucial in understanding its behavior, particularly in applications like dyeing or adsorption. Techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), often complemented by elemental analysis, provide detailed structural and surface information.
X-ray Diffraction for Material Structure Characterization
Scanning Electron Microscopy for Surface Morphology
Scanning Electron Microscopy (SEM) is widely used to visualize the surface morphology of materials at high resolution kpi.ua. This technique is invaluable in research involving dyes, particularly when examining how dyes interact with substrates or adsorbents. Although direct SEM images of this compound particles were not found, SEM has been extensively used to study the surface characteristics of various materials involved in dye removal and adsorption, such as layered double hydroxides and plant-based adsorbents researchgate.netmdpi.com. SEM images can reveal the texture, porosity, and particle shape of materials researchgate.netmdpi.com. When applied to materials exposed to dyes, SEM can show how dye molecules are deposited on the surface or alter the material's morphology mdpi.com. For example, SEM analysis of plant stems after adsorption of C.I. Direct Black 80 showed alterations in the biomass surface, becoming denser with reduced porosity as the dye was captured in the pores mdpi.com. This demonstrates the utility of SEM in providing visual evidence of the interaction between dyes and solid phases, a method applicable to studying this compound interactions with different materials.
Environmental Remediation Research on C.i. Direct Red 2
Advanced Oxidation Processes (AOPs) for Compound Degradation
Advanced Oxidation Processes encompass a variety of methods that utilize strong oxidizing agents and/or catalysts, often in combination with irradiation, to produce highly reactive radical species. These processes have been investigated for their effectiveness in degrading various organic pollutants, including the complex molecular structures found in azo dyes like C.I. Direct Red 2. While extensive research exists on the application of AOPs to the degradation of various textile dyes, specific detailed studies focusing solely on this compound across all AOP categories outlined are limited in the readily available literature. However, the principles and mechanisms observed for structurally similar azo dyes provide valuable insights into the potential applicability and effectiveness of these processes for this compound.
Ozonation-Based Degradation Systems
Ozonation involves the use of ozone (O₃) as a powerful oxidizing agent for the treatment of wastewater. Ozone can react with organic compounds through two main pathways: direct molecular ozone reactions and indirect reactions involving the formation of highly reactive hydroxyl radicals through ozone decomposition. The effectiveness of ozonation is influenced by factors such as pH, ozone concentration, and the presence of radical promoters or inhibitors. While studies have investigated the ozonation of various azo dyes, including some in the Direct Red series tandfonline.comresearchgate.netnih.govscielo.org.mx, detailed research specifically on the ozonation-based degradation systems for this compound was not extensively found in the consulted literature. Studies on other Direct Red dyes, such as C.I. Direct Red 23 and C.I. Direct Red 28, have shown that ozonation can lead to significant decolorization and partial mineralization tandfonline.comresearchgate.netnih.govscielo.org.mx.
Fenton and Photo-Fenton Reaction Systems
Fenton (Fe²⁺/H₂O₂) and Photo-Fenton (Fe²⁺/H₂O₂/UV or visible light) processes are well-established AOPs that rely on the catalytic decomposition of hydrogen peroxide (H₂O₂) by ferrous ions (Fe²⁺) to generate hydroxyl radicals. The Photo-Fenton process enhances the generation of hydroxyl radicals through the photolysis of ferric ions (Fe³⁺) and other iron species, often leading to improved degradation efficiency. Research on the application of Fenton and Photo-Fenton processes has been conducted for the degradation of various azo dyes psu.edumdpi.comej-eng.orgraco.catknepublishing.comarpnjournals.orgresearchgate.netufsm.brresearchgate.netijhse.irmdpi.com. These studies generally indicate high decolorization and significant COD reduction. However, specific detailed findings regarding the application of Fenton and Photo-Fenton reaction systems solely for the degradation of this compound were not prominently featured in the search results. Studies on other dyes like Reactive Red 2 and Direct Red 80 demonstrate the effectiveness of these methods psu.eduknepublishing.comarpnjournals.orgresearchgate.net.
Ultrasonic and Sonochemical Treatment Applications
Ultrasonic or sonochemical treatment utilizes high-frequency sound waves to induce cavitation in the water. The collapse of cavitation bubbles generates localized hotspots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of reactive species, including hydroxyl radicals. Sonochemical processes can be applied alone or in combination with other AOPs. While sonochemical degradation has been explored for various dyes, including some Direct Red variants tandfonline.comresearchgate.netnih.govnih.govacs.orgresearchgate.netbiotechrep.irresearchgate.netcapes.gov.brfda.govbibliotekanauki.plresearchgate.net, specific research focusing exclusively on the ultrasonic and sonochemical treatment applications for this compound was not widely available in the consulted sources. Studies on dyes like C.I. Direct Red 23 and Direct Red 81 illustrate the potential of sonochemical methods for dye degradation tandfonline.comresearchgate.netnih.govacs.orgresearchgate.netbibliotekanauki.pl.
Hybrid and Combined AOP Approaches for Enhanced Degradation
To improve the efficiency of dye degradation, hybrid and combined AOP approaches are often investigated. These systems integrate two or more AOPs or combine AOPs with other treatment methods to achieve synergistic effects. Examples include ozonation combined with UV irradiation or sonolysis, Fenton processes coupled with ultrasound or photocatalysis, and electrochemical AOPs. Research on hybrid AOPs for dye degradation has shown enhanced removal efficiencies compared to individual processes tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.netnih.govbiotechrep.ircapes.gov.brscispace.comfrontiersin.org. While the literature discusses combined AOPs for various dyes, specific detailed studies on hybrid and combined AOP approaches specifically for the enhanced degradation of this compound were not a primary focus of the search results. Studies on the combination of ozonation and sonolysis for C.I. Direct Red 23 demonstrate the potential of such hybrid systems tandfonline.comresearchgate.netnih.gov.
Kinetic Studies and Mechanistic Pathways of AOPs
Understanding the kinetics and mechanistic pathways of dye degradation by AOPs is crucial for process optimization and reactor design. Kinetic studies typically involve determining the reaction order and rate constants under different operating conditions. Mechanistic studies aim to identify the intermediate species formed and the degradation routes of the parent compound. Research on the kinetics and mechanisms of AOPs for azo dyes has revealed that the degradation often follows pseudo-first-order kinetics, and the process is initiated by the attack of hydroxyl radicals on the chromophoric azo group and/or the aromatic rings tandfonline.comresearchgate.netnih.govpsu.eduufsm.brmdpi.comnih.govacs.orgbibliotekanauki.plufsm.brfrontiersin.orgmdpi.com. However, specific detailed kinetic studies and the elucidation of mechanistic pathways exclusively for the AOP degradation of this compound were not extensively found in the consulted literature. Studies on other Direct Red dyes provide insights into typical degradation patterns for azo structures tandfonline.comresearchgate.netnih.govufsm.brbibliotekanauki.plufsm.brfrontiersin.orgmdpi.com.
Mineralization Efficacy Assessment via Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Analysis
Studies on the electrochemical degradation of azo dyes, including C.I. Direct Red 80 (a related direct red dye), have utilized COD and TOC analysis to evaluate mineralization. For instance, in the electrodegradation of C.I. Direct Red 80, COD removals between 30% and 70% and TOC removals ranging from 15% to 40% were observed after 96 hours, indicating partial mineralization peacta.org. Another study on the ozonation of C.I. Direct Red 28 (Congo Red), also a direct red dye, reported a maximum COD reduction of 67% after 10 minutes of ozonation, suggesting partial degradation rather than complete mineralization within that timeframe researchgate.net. Complete destruction of dyes with the formation of final inorganic products like chloride, fluoride, sulfate (B86663), nitrate (B79036), and oxalate (B1200264) ions was observed after ozonation, which is indicative of mineralization researchgate.net.
In biological treatment, a sequential anaerobic/aerobic system for C.I. Direct Red 28 showed significant removal of COD under both anaerobic and aerobic conditions. capes.gov.br. The analysis of TOC, COD, and BOD (Biochemical Oxygen Demand) of Congo Red and real textile effluent treated by an immobilized microbial consortium in an upflow column bioreactor showed significant reductions, indicating mineralization. nih.gov. Specifically, the decolorized dye showed 83%, 85%, and 79% reduction in TOC, COD, and BOD contents, respectively nih.gov.
These analyses provide valuable insights into the effectiveness of different treatment methods in breaking down the organic structure of dyes, although complete mineralization is not always achieved.
Photocatalytic Degradation Investigations
Photocatalytic degradation is a promising advanced oxidation process that utilizes semiconductor photocatalysts to degrade organic pollutants in the presence of light. This process typically involves the generation of reactive species, such as hydroxyl radicals (•OH), which attack and break down the dye molecules mdpi.comacs.org.
Semiconductor-Based Photocatalyst Development and Application
Composite materials are also being explored to enhance photocatalytic activity. A SrTiO₃/CeO₂ composite showed higher photocatalytic activity for the decolorization of C.I. Direct Red 23 under UV irradiation compared to pure SrTiO₃ nih.gov. CeO₂/GCN (graphitic carbon nitride) nanocomposites have also demonstrated enhanced photocatalytic efficiency for the degradation of Methyl Red (C.I. Acid Red 2) under visible light due to improved charge separation mdpi.com.
Metal-Organic Framework (MOF) Utilization in Photocatalysis
Metal-Organic Frameworks (MOFs), porous crystalline materials formed by metal ions or clusters coordinated to organic ligands, have emerged as promising photocatalysts for dye degradation mdpi.commdpi.comresearchgate.net. Their high surface area, large pore volumes, and tunable structures offer advantages for catalytic applications mdpi.commdpi.com. MOFs can act as semiconductors and facilitate charge transfer processes under light irradiation mdpi.com.
Studies have investigated the use of various MOFs for the photocatalytic degradation of azo dyes. For instance, TMU-16, a Zn-based MOF, was used for the degradation of C.I. Direct Red 28 (Congo Red) under sunlight, achieving high degradation efficiency mdpi.com. Iron-based MOFs, such as NH₂-MIL-101(Fe), have also been synthesized and shown to effectively generate hydroxyl radicals under UV irradiation, acting as active sites for azo dye degradation nih.gov. The photocatalytic performance of amine-functionalized MOFs is attributed to a ligand-to-cluster charge transfer mechanism nih.gov.
Immobilization Strategies for Photocatalysts
Immobilizing photocatalysts onto support materials addresses challenges associated with catalyst separation and recovery from treated water. Various strategies have been developed for immobilizing semiconductor photocatalysts. For example, TiO₂ nanopowder has been immobilized on glass beads for the photocatalytic decolorization of C.I. Direct Red 23 under UV irradiation tandfonline.comresearchgate.netnih.gov. This approach facilitates the reuse of the catalyst and avoids secondary pollution from catalyst particles in the treated effluent mdpi.com.
Another immobilization strategy involves incorporating photocatalysts into polymer matrices. TiO₂ immobilized in xanthan gum (TiO₂/XG) has been used for the solar-induced photocatalytic degradation of reactive dyes mdpi.com. This composite material showed good degradation rates and facilitated the recovery of the catalyst mdpi.com. Immobilization on supports like glass plates has also been explored for ZnO thin films used in the photocatalytic degradation of dyes academie-sciences.fr.
Optimization of Photocatalytic Reaction Parameters
Optimizing reaction parameters is crucial for maximizing the efficiency of photocatalytic degradation processes. Key parameters include catalyst dosage, initial dye concentration, pH, and light intensity.
Research on the photocatalytic degradation of azo dyes has investigated the effect of these parameters. For C.I. Direct Red 23 degradation using a SrTiO₃/CeO₂ composite, the optimum catalytic dose was found to be 1.5 g/L, and the best pH was 12.0 nih.gov. Light intensity positively affected decolorization efficiency, while initial dye concentration showed a negative effect nih.gov.
Studies on other azo dyes have also highlighted the importance of pH, with acidic conditions often favoring the decolorization rate for TiO₂-based photocatalysis tandfonline.comnih.govjwent.net. However, the optimal pH can vary depending on the specific dye and photocatalyst used nih.govidc-online.com. Increasing catalyst concentration generally increases the degradation rate up to an optimal point, beyond which efficiency may decrease due to light scattering and catalyst agglomeration jwent.netresearchgate.net. The concentration of auxiliary oxidants like H₂O₂ can also influence the degradation rate, with optimal concentrations enhancing the process while excess amounts can have inhibitory effects tandfonline.comnih.govresearchgate.net.
Photocatalytic Degradation Kinetics and Proposed Reaction Mechanisms
The kinetics of photocatalytic degradation of azo dyes are often described by the Langmuir-Hinshelwood model, which relates the reaction rate to the concentration of the substrate and its adsorption on the catalyst surface mdpi.comidc-online.commdpi.com. Many studies have reported that the degradation follows pseudo-first-order kinetics mdpi.commdpi.comresearchgate.nettandfonline.com.
The mechanism of photocatalytic degradation involves the generation of electron-hole pairs upon illumination of the semiconductor photocatalyst mdpi.comresearchgate.net. These charge carriers react with water and dissolved oxygen to produce reactive species, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) mdpi.comacs.orgmdpi.com. These radicals then attack the chromophoric azo bonds (-N=N-) and aromatic rings of the dye molecules, leading to their cleavage and degradation into smaller intermediates tandfonline.com.
For C.I. Direct Red 23, a tentative degradation pathway based on the sensitization mechanism of photocatalysis has been proposed nih.gov. In the case of C.I. Reactive Red 2, photodegradation mechanisms have been reported to involve both photodechlorination and photoreduction researchgate.net. Analysis of degradation products using techniques like LC-MS/MS can help elucidate the degradation pathways and identify intermediate compounds formed during the process tandfonline.com. The ultimate goal is the complete mineralization of the dye into CO₂ and H₂O acs.orgmdpi.com.
Adsorption-Based Removal Studies
Adsorption is a widely used method for dye removal due to its effectiveness, simplicity, and relatively low cost pjoes.comrsc.org. It involves the transfer of dye molecules from the aqueous phase to the surface of a solid adsorbent material rsc.org. The efficiency of adsorption is influenced by the properties of both the adsorbent and the adsorbate, as well as operational parameters usm.my.
Development and Characterization of Novel Adsorbent Materials
Research in this area focuses on identifying and developing cost-effective and efficient materials for adsorbing this compound. Low-cost adsorbents are particularly desirable as alternatives to more expensive options like activated carbon deswater.compjoes.comijcce.ac.ir.
Studies have investigated the use of various materials, including agricultural wastes and modified natural materials. For instance, mustard oil cake, sugarcane bagasse ash, and water hyacinth leaves have been explored as potential biosorbents for C.I. Acid Red 2 (Methyl Red), a dye structurally related to this compound academicjournals.org. These biosorbents were characterized using techniques such as FTIR, SEM, and XRD to understand their surface properties and structures academicjournals.org. Another study investigated the adsorption of Benzopurpurin 4B (this compound) using cetyltrimethylammonium bromide (CTAB)-modified bentonite (B74815). XRD data showed an increase in the interlayer spacing of bentonite after modification, and FTIR was used to examine the surface modification researchgate.net. Layered double hydroxides (LDHs) based on cobalt and iron, synthesized by forced hydrolysis, have also shown appreciable efficiency in capturing anionic dyes like this compound researchgate.net.
Adsorption Isotherm Modeling and Equilibrium Studies
Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the adsorbent and the equilibrium concentration of the dye in the solution at a constant temperature deswater.comusm.my. Modeling adsorption equilibrium data helps to understand the adsorption capacity of the material and the nature of the interaction between the dye and the adsorbent deswater.comusm.my.
Several isotherm models, including Langmuir, Freundlich, and Temkin, are commonly applied to analyze adsorption equilibrium data deswater.comusm.myacademicjournals.org. For the adsorption of C.I. Acid Red 2 onto mustard cakes, sugarcane bagasse ash, and water hyacinth leaves, the Freundlich isotherm model provided a better fit to the experimental data compared to Langmuir and Temkin models, suggesting heterogeneous adsorption academicjournals.org. In the case of Direct Red 243 adsorption onto clay, the Langmuir isotherm model provided the best fit, indicating monolayer adsorption with a maximum adsorption capacity of 156.25 mg/g deswater.com. For the adsorption of Benzopurpurin 4B (this compound) on CTAB-bentonite, the Langmuir model was also found to fit the equilibrium data well, with a reported maximum adsorption capacity of 153.84 mg/g at 60 °C researchgate.net. Studies on other direct dyes like Direct Red 23 and Direct Red 80 using various adsorbents have also frequently found the Langmuir or Freundlich models to be the best fit, with reported maximum adsorption capacities varying depending on the adsorbent pjoes.comnih.govresearchgate.net.
Adsorption Kinetic Analysis and Rate-Limiting Step Determination
Adsorption kinetics studies investigate the rate at which dye molecules are adsorbed onto the adsorbent and help identify the rate-limiting step of the process researchgate.netacademicjournals.org. Common kinetic models include pseudo-first-order and pseudo-second-order models, as well as intra-particle diffusion models researchgate.netdeswater.comacademicjournals.org.
For the adsorption of C.I. Acid Red 2 onto various biosorbents, the pseudo-second-order kinetic model was found to best describe the adsorption kinetics academicjournals.org. This suggests that the adsorption rate is controlled by the chemical interaction between the adsorbate and the adsorbent jocpr.com. Similarly, the adsorption of Direct Red 243 onto clay followed pseudo-second-order kinetics deswater.com. Studies on the adsorption of Benzopurpurin 4B (this compound) by CTAB-bentonite also indicated that the pseudo-second-order model provided a good fit to the kinetic data, with the equilibrium time reached within 40 minutes researchgate.net. The pseudo-second-order model has been widely reported as providing a good fit for the adsorption of various direct and reactive dyes onto different adsorbents, often suggesting that chemisorption plays a significant role in the rate-controlling step nih.govjocpr.com.
Elucidation of Adsorption Mechanisms and Surface Interactions
Understanding the mechanisms and surface interactions involved in the adsorption of this compound is crucial for designing more effective adsorbents. These interactions can include electrostatic attraction, van der Waals forces, hydrogen bonding, and pore diffusion deswater.comjocpr.comscirp.org.
For anionic dyes like this compound, which contain sulfonate groups, electrostatic attraction between the negatively charged dye molecules and positively charged functional groups on the adsorbent surface is a significant interaction mechanism, particularly at lower pH values where the adsorbent surface may be more protonated researchgate.netscirp.org. The presence of amino groups on the surface of activated carbons prepared from citrus fruit peels was found to electrostatically attract the sulfonyl groups of anionic reactive dyes jocpr.com. In the case of CTAB-bentonite, the modification with quaternary ammonium (B1175870) cations enhances the interlayer spacing and introduces functional groups that can interact with the dye molecules researchgate.net. Hydrogen bonding and Van der Waals forces can also contribute to the adsorption of direct dyes deswater.com. Intra-particle diffusion, where dye molecules diffuse into the porous structure of the adsorbent, can also play a role in the adsorption process, particularly at higher dye concentrations scirp.org.
Parameter Optimization for Adsorptive Removal Efficiency
Optimizing operational parameters such as initial dye concentration, adsorbent dosage, contact time, pH, and temperature is essential to achieve maximum removal efficiency of this compound through adsorption researchgate.netdeswater.comacademicjournals.org.
Studies have shown that the adsorption capacity generally increases with increasing initial dye concentration up to a certain point, due to a higher driving force for mass transfer researchgate.netscirp.org. Increasing the adsorbent dosage typically leads to a higher percentage removal of the dye, as more adsorption sites are available deswater.comacademicjournals.org. The contact time required to reach equilibrium varies depending on the adsorbent and conditions, but studies have reported equilibrium times ranging from 40 minutes to a few hours for direct dyes researchgate.netpjoes.comnih.gov. pH is a critical parameter, as it affects the ionization state of the dye and the surface charge of the adsorbent researchgate.netdeswater.comscirp.org. For anionic dyes, lower pH values often favor adsorption due to increased electrostatic attraction researchgate.netdeswater.com. The effect of temperature on adsorption can vary; some studies have indicated that the adsorption of C.I. Acid Red 2 onto certain biosorbents increases with temperature, suggesting an endothermic process academicjournals.org, while the adsorption of Direct Red 243 onto clay decreased with increasing temperature, indicating an exothermic process deswater.com. Optimization studies using methods like Response Surface Methodology (RSM) can help determine the optimal combination of parameters for maximum dye removal mdpi.comnih.gov.
Bioremediation and Enzymatic Decolorization Research
Bioremediation and enzymatic decolorization offer environmentally friendly approaches to treat dye-containing wastewater, utilizing the metabolic capabilities of microorganisms or isolated enzymes to break down or transform dye molecules mdpi.combhu.ac.in.
Research has explored the use of bacterial consortia and specific enzymes for the decolorization of azo dyes, including those structurally related to this compound. For example, a bacterial consortium was found to decolorize Direct Red 28 (Congo Red), another azo dye with a similar structure to this compound, at a faster rate than individual bacterial isolates ijcmas.com. Studies have also focused on enzymatic decolorization using enzymes like laccase and azoreductases bhu.ac.inbenthamdirect.comresearchgate.net. Lentinus sp. laccase has been investigated for the biodegradation of C.I. Direct Red 28, showing promising results in decolorization and generating seemingly low ecotoxic byproducts benthamdirect.comresearchgate.net. Azoreductases are particularly relevant for azo dyes as they can cleave the azo bond (-N=N-), breaking down the chromophoric group responsible for the color bhu.ac.in. Studies on the decolorization of other azo dyes by bacterial strains have highlighted the role of intracellular oxidoreductive enzymes, including azoreductases, in the degradation process nih.gov. The optimization of conditions such as the addition of carbon sources and metal ions can enhance the enzymatic activity and decolorization efficiency benthamdirect.comresearchgate.netmdpi.com. Research also involves identifying the degradation pathways and characterizing the resulting metabolites to assess their toxicity nih.govmdpi.com.
Microbial Degradation Pathways and Decolorization Efficiency
Microbial degradation of azo dyes like this compound typically involves the reductive cleavage of the azo bonds (-N=N-) by microbial enzymes, primarily azoreductases. This process often occurs under anaerobic or microaerophilic conditions and leads to the formation of colorless, but potentially toxic, aromatic amines. e3s-conferences.orgnih.govmdpi.comjmbfs.orgajol.infomdpi.com These aromatic amines may then be further degraded under aerobic conditions by other microbial enzymes, potentially leading to mineralization into simpler, less toxic compounds such as CO2, H2O, and inorganic salts. e3s-conferences.orgnih.gov
Research on the microbial degradation of azo dyes, including those structurally similar to this compound (such as C.I. Direct Red 28 and C.I. Direct Red 81), highlights the role of various bacterial species and consortia. e3s-conferences.orgnih.govajol.inforesearchgate.netbenthamdirect.comfrontiersin.orgcapes.gov.brresearchgate.netgjesm.netresearchgate.netnih.gov Studies have shown that microbial consortia can be more effective than pure cultures due to the synergistic activity of multiple enzymes and metabolic pathways. nih.govijcmas.com
Factors influencing microbial decolorization efficiency include dye concentration, pH, temperature, and the presence of co-substrates. nih.govfrontiersin.orggjesm.netnih.gov For instance, studies on structurally related dyes have shown that increasing initial dye concentration can sometimes decrease decolorization efficiency, while optimization of carbon and nitrogen sources can enhance it. nih.govfrontiersin.orggjesm.netnih.gov
Specific research on microbial degradation pathways for this compound is limited in the provided search results. However, studies on similar azo dyes indicate that the initial step involves the cleavage of the azo bond, producing aromatic amines. e3s-conferences.orgnih.gov Further degradation of these amines depends on the microbial community and environmental conditions. e3s-conferences.orgnih.gov
Enzymatic Bioremediation and Catalyst Optimization
Enzymatic bioremediation utilizes isolated enzymes, primarily oxidoreductases, to degrade dyes. jmbfs.orgajol.infomdpi.commdpi.comresearchgate.net Laccases, peroxidases (such as lignin (B12514952) peroxidase and manganese peroxidase), and azoreductases are key enzymes involved in dye degradation. nih.govmdpi.comjmbfs.orgajol.infomdpi.comresearchgate.netbenthamdirect.comfrontiersin.orgresearchgate.net
Azoreductases are crucial for the initial reductive cleavage of azo bonds, particularly under anaerobic or microaerophilic conditions. nih.govmdpi.comjmbfs.orgajol.infomdpi.comfrontiersin.org Laccases and peroxidases, on the other hand, are generally involved in oxidative degradation, capable of breaking down aromatic amines and other complex structures that may be formed after azo bond cleavage. jmbfs.orgmdpi.comresearchgate.netbenthamdirect.comfrontiersin.orgresearchgate.net
Optimization of enzymatic bioremediation often involves factors such as enzyme concentration, pH, temperature, and the presence of mediators or co-factors that can enhance enzyme activity. researchgate.netbenthamdirect.comresearchgate.net For example, research on the laccase-mediated degradation of C.I. Direct Red 28 (Congo Red) showed that the addition of sucrose (B13894) and CuSO4 increased laccase activity and dye degradation. researchgate.netbenthamdirect.com Studies on other enzymes and dyes also highlight the importance of optimizing pH and temperature for maximum efficiency. frontiersin.orgresearchgate.net
While direct studies on enzymatic degradation and catalyst optimization specifically for this compound are not extensively detailed in the provided snippets, the principles and findings from research on structurally similar azo dyes using enzymes like laccase and azoreductase are highly relevant. nih.govmdpi.comjmbfs.orgajol.infomdpi.comresearchgate.netbenthamdirect.comfrontiersin.orgresearchgate.net
Sequential Biological Treatment Systems for Dye Effluents
Sequential biological treatment systems, typically combining anaerobic and aerobic processes, are considered effective for the comprehensive treatment of dye effluents containing azo dyes like this compound. e3s-conferences.orgajol.infocapes.gov.brresearchgate.netresearchgate.netmdpi.comexcli.debioline.org.brbioline.org.br This approach leverages the strengths of different microbial communities and enzymatic activities under varying oxygen conditions.
In a typical sequential system, the initial anaerobic stage facilitates the reductive cleavage of azo bonds by azoreductases, leading to decolorization and the formation of aromatic amines. e3s-conferences.orgcapes.gov.brresearchgate.netexcli.debioline.org.brbioline.org.br The subsequent aerobic stage is then designed to degrade these aromatic amines and other intermediate products through oxidative pathways, often involving enzymes like laccases and peroxidases, aiming for further mineralization and detoxification. e3s-conferences.orgnih.govmdpi.comcapes.gov.brresearchgate.netresearchgate.netexcli.de
Research on sequential anaerobic/aerobic systems for treating azo dye wastewater, including studies on C.I. Direct Red 28 and Reactive Red 2, has demonstrated significant removal of color and reduction in chemical oxygen demand (COD). capes.gov.brresearchgate.netexcli.debioline.org.brbioline.org.br These studies often monitor parameters such as COD, color removal efficiency, and the presence of aromatic amines to assess system performance. capes.gov.brresearchgate.netexcli.debioline.org.brbioline.org.br For example, a sequential upflow anaerobic sludge blanket (UASB) reactor followed by a continuous stirred tank reactor (CSTR) system showed effective color removal under anaerobic conditions and significant mineralization of benzidine (B372746) (an aromatic amine) under aerobic conditions when treating C.I. Direct Red 28. capes.gov.brresearchgate.net Another study using an anaerobic baffled reactor (ABR) followed by a fixed activated sludge (FAS) reactor for Reactive Red 2 treatment also demonstrated high color removal efficiency. bioline.org.brbioline.org.br
The effectiveness of sequential systems is influenced by factors such as hydraulic retention time (HRT) in each stage, organic loading, and the specific microbial consortia present. bioline.org.brbioline.org.br These systems aim to achieve not only decolorization but also the detoxification and potential mineralization of the dye and its breakdown products. nih.govcapes.gov.brresearchgate.net
Here is an interactive table summarizing some findings on decolorization efficiency from the search results:
| Dye (similar to this compound) | Treatment Method | Conditions | Decolorization Efficiency | Source |
| Congo Red (C.I. Direct Red 28) | Microbial Consortium (sheep compost) | 500 mg/L, 24h | ~98% | gjesm.net |
| Congo Red (C.I. Direct Red 28) | Microbial Consortium (sheep compost) | 100 mg/L | 95% | gjesm.net |
| Congo Red (C.I. Direct Red 28) | Microbial Consortium (sheep compost) | 500 mg/L | 62% | gjesm.net |
| Congo Red (C.I. Direct Red 28) | Lentinus sp. Laccase | Optimized with sucrose and CuSO4 | Not specified as a single value, focuses on enzyme activity increase | researchgate.netbenthamdirect.com |
| Direct Red 81 | Bacillus sp. DMS2 | 100 mg/L, 24h, optimized parameters | Maximum efficiency achieved | frontiersin.org |
| Direct Red 81 | Bacillus sp. DMS2 | 1000 mg/L, 24h | 100% | frontiersin.org |
| Direct Red 81 | Bacillus sp. DMS2 | 1500 mg/L, 32h | 80% | frontiersin.org |
| Direct Red 81 | Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures | 400 mg/L, 6-24h, real wastewater | >80% | nih.gov |
| Direct Red 81 | Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures | 600 mg/L, 24h, real wastewater | >70% | nih.gov |
| Direct Red 31 | Alkaliphilic bacterial consortium | 200 mg/L, 5 days | 95.25% | nih.gov |
| Reactive Red 2 | Anaerobic/Aerobic Sequential (ABR/FAS) | 100 mg/L feed | 87% (average color reduction in ABR) | bioline.org.brbioline.org.br |
| Reactive Red 2 | Anaerobic/Aerobic Sequential (ABR/FAS) | 250 mg/L feed | 85% (average color reduction in ABR) | bioline.org.brbioline.org.br |
| Reactive Red 2 | Anaerobic/Aerobic Sequential (ABR/FAS) | 350 mg/L feed | 65% (lowest color removal in ABR) | bioline.org.brbioline.org.br |
Computational Chemistry and Theoretical Modeling of C.i. Direct Red 2
Quantum Chemical Calculations for Molecular Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of C.I. Direct Red 2, which are fundamental to understanding its reactivity. These calculations can provide information about molecular orbitals, charge distribution, and potential reaction sites within the molecule. While specific quantum chemical studies solely focused on the reactivity of this compound were not extensively detailed in the search results, quantum chemical methods, such as those utilizing Density Functional Theory (DFT), are widely applied to study the electronic structure and reactivity of azo dyes in general. researchgate.netresearchgate.netmdpi.com These calculations can help predict how this compound might react with various species, such as oxidants or reductants, by identifying the most susceptible bonds or atoms to chemical attack.
Density Functional Theory (DFT) in Degradation Mechanism Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method frequently used to study the degradation mechanisms of organic compounds, including azo dyes. DFT calculations can model the energy changes and transition states involved in chemical reactions, providing insights into the step-by-step processes by which a molecule breaks down. Studies on the degradation of other azo dyes, such as Reactive Red 2 and Direct Red 23, have successfully utilized DFT to elucidate degradation pathways initiated by various methods like ozonation or photocatalysis. researchgate.netnih.govnih.gov These studies often involve calculating the optimized geometries of reactants, intermediates, transition states, and products, as well as determining activation energies for different reaction steps. For this compound, DFT could be applied to investigate its degradation under various conditions, such as enzymatic breakdown or advanced oxidation processes, by modeling the interaction with degrading agents and the subsequent bond cleavages. For instance, studies on other azo dyes have explored mechanisms involving the cleavage of azo bonds and the formation of aromatic amines and other smaller molecules. nih.govnih.gov
Molecular Modeling and Simulation of Compound Interactions
Molecular modeling and simulation techniques are used to study how this compound interacts with other molecules or surfaces. These methods can include molecular dynamics simulations and molecular docking studies. Molecular dynamics simulations can provide information about the dynamic behavior of the dye molecule in different environments, such as in solution or adsorbed onto a material surface. Molecular docking can predict the preferred binding sites and affinities of this compound with other molecules, such as proteins or enzymes involved in its degradation or environmental fate. While direct studies on this compound were not found, related research on the interactions of other azo dyes with proteins like albumin has employed molecular docking to understand binding mechanisms and identify interaction sites. nih.govresearchgate.net These studies often reveal the importance of various intermolecular forces, including hydrogen bonding and hydrophobic interactions, in governing the binding process. researchgate.net Computational modeling can also be used to understand the interaction of dyes with materials used in wastewater treatment, such as adsorbents or photocatalysts, by simulating adsorption processes and the interaction with active sites. benchchem.comacs.org
Specialized Research Applications of C.i. Direct Red 2 in Academic Disciplines
Role as a pH Indicator in Analytical Chemistry Methodologies
C.I. Direct Red 2 functions as a pH indicator in analytical chemistry. It exhibits a color change depending on the acidity or alkalinity of the solution. Specifically, it transitions from violet in acidic conditions to red in more neutral or slightly alkaline conditions nih.govlookchem.com. The reported pH transition range for this compound varies slightly across sources, with ranges cited as violet 1.2 to red 4.0 nih.govlookchem.com and pH 1.3 to 4.2 usbio.net. Another source indicates a range of pH 2.3-4.4 fishersci.ca.
This pH-dependent color change makes this compound valuable for visually determining the approximate pH of a solution within its transition range. This property is applied in various analytical procedures where monitoring or identifying specific pH levels is crucial.
Application in Biological Staining Techniques for Cellular and Material Visualization
This compound is employed as a biological stain in various research contexts for visualizing cellular components and materials nih.govlookchem.comfishersci.causbio.net. Biological staining techniques are essential tools in microscopy and histology to enhance contrast and highlight specific structures within biological samples.
While the specific cellular or material components stained by this compound are not extensively detailed in the provided information, its classification as a biological stain indicates its utility in rendering biological structures visible under a microscope or for other visualization purposes. Other related direct red dyes, such as Congo Red (C.I. Direct Red 28), are known to stain components like cytoplasm, erythrocytes, collagen, and amyloid deposits, as well as distinguish between cellulose (B213188) and lignin (B12514952) in plant cell walls gspchem.com. Although this information pertains to a different direct red dye, it illustrates the types of applications where this compound might be utilized in biological staining.
Investigation of Dyeing Mechanisms with Cellulose Fibers and Paper Substrates
This compound is a subject of research concerning the mechanisms by which direct dyes interact with cellulose fibers and paper substrates. Direct dyes, including this compound, are applied to cellulosic materials like cotton, linen, rayon, and paper without the need for mordants worlddyevariety.comaustinpublishinggroup.comontosight.ai.
Studies have investigated the transport and adsorption of direct dyes, such as this compound, into cellulose membranes researchgate.net. The dyeing mechanism involves non-ionic forces, primarily hydrogen bonding and Van der Waals forces, between the dye molecules and the cellulose structure austinpublishinggroup.com. The molecular structure of direct dyes, often featuring extended aromatic rings and sulfonate groups, contributes to their affinity for cellulose fibers austinpublishinggroup.comwhiterose.ac.uk. The sulfonate groups enhance water solubility, facilitating the dyeing process benchchem.com.
Research has explored factors influencing the adsorption of direct dyes onto cellulose, including the effect of electrolytes like sodium chloride researchgate.net. It has been observed that while some direct dyes may show limited uptake on cellulose in the absence of added electrolytes, dyes with lower charge and higher substantivity, such as the dibasic this compound, can still exhibit uptake whiterose.ac.uk. This suggests that the charge density and inherent affinity (substantivity) of the dye play significant roles in the dyeing process, particularly in the absence of salt which is typically used to enhance dye exhaustion onto the fiber by neutralizing negative charges on the fiber surface gnest.orgmdpi.com.
The aggregation behavior of direct dyes in solution and their aqueous solubility are also considered relevant to their uptake by cellulose fibers whiterose.ac.uk. Dyes with lower solubility, like this compound, may exhibit higher uptake compared to highly soluble dyes with a lower tendency to aggregate whiterose.ac.uk.
The application of this compound in dyeing paper substrates is also a relevant area of research lookchem.comworlddyevariety.comaustinpublishinggroup.comsdc.org.uk. Similar to textile fibers, the dyeing of paper with direct dyes relies on the affinity of the dye for the cellulosic components of the paper pulp sdc.org.uk.
Q & A
Q. What analytical techniques are most effective for characterizing the structural properties of C.I. Direct Red 2?
- Methodological Answer : UV-Vis spectroscopy is widely used to analyze the dye’s absorption maxima (e.g., λmax ≈ 520 nm in aqueous solutions), while FTIR identifies functional groups (e.g., azo bonds at ~1600 cm⁻¹). NMR spectroscopy resolves molecular structure, particularly for confirming sulfonic acid groups. For quantification, HPLC with diode-array detection (DAD) achieves high precision (RSD < 2%) .
- Example Data Table :
| Technique | Key Parameters | Detection Limit | Applications |
|---|---|---|---|
| UV-Vis | λmax = 520 nm | 0.1 µg/mL | Solubility, stability |
| FTIR | Azo bond (1600 cm⁻¹) | N/A | Structural confirmation |
| HPLC-DAD | C18 column, 1 mL/min | 0.05 µg/mL | Quantification in mixtures |
Q. How does pH influence the stability and spectral properties of this compound in aqueous solutions?
- Methodological Answer : Conduct pH-dependent stability studies using buffered solutions (pH 2–12). Monitor absorbance changes via UV-Vis spectroscopy over time. For example, at pH < 4, protonation of sulfonate groups reduces solubility, leading to aggregation (confirmed via dynamic light scattering). At pH > 10, degradation via hydrolysis occurs, evidenced by shifts in λmax .
Advanced Research Questions
Q. What mechanistic pathways explain the photocatalytic degradation of this compound using TiO2 nanoparticles under UV light?
- Methodological Answer : Employ LC-MS to identify intermediate degradation products (e.g., hydroxylated azo compounds). Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (•OH, O2<sup>•−</sup>). Kinetic studies (pseudo-first-order models) quantify degradation rates, while scavenger experiments (e.g., tert-butanol for •OH) validate pathway contributions .
- Example Data Table :
| Catalyst | Light Source | Degradation Efficiency (%) | Rate Constant (k, min⁻¹) |
|---|---|---|---|
| TiO2 | UV (365 nm) | 98% in 60 min | 0.045 |
| Fe-doped TiO2 | Visible light | 92% in 90 min | 0.025 |
Q. How do molecular docking simulations predict the interaction between this compound and serum albumin proteins, and what are the implications for toxicology?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies. Parameterize the dye’s structure (e.g., sulfonate groups as key binding sites) and albumin’s crystal structure (PDB ID: 1BM0). Validate via fluorescence quenching experiments to measure binding constants (Kb ≈ 10<sup>4</sup> M⁻¹). Compare results across species (e.g., bovine vs. human albumin) to assess variability .
Q. Why do conflicting reports exist on the mutagenic potential of this compound in different in vitro assays?
- Methodological Answer : Analyze discrepancies using Ames test (Salmonella strains TA98/TA100) vs. mammalian cell assays (e.g., micronucleus test). Variables include metabolic activation (S9 mix), exposure duration, and dye purity. For instance, impurities in commercial batches may produce false positives, while azo-reductase activity in mammalian cells alters toxicity profiles .
Methodological Guidelines for Addressing Contradictions
-
Data Contradiction Analysis :
Cross-validate results using orthogonal techniques (e.g., HPLC for degradation products and FTIR for structural changes). Perform meta-analyses of published datasets to identify confounding variables (e.g., solvent polarity in adsorption studies) . -
Experimental Design :
For adsorption studies, specify adsorbent characterization (BET surface area, FTIR for functional groups) and isotherm models (Langmuir vs. Freundlich). For toxicity assays, document cell lines, exposure protocols, and negative controls .
Key Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
